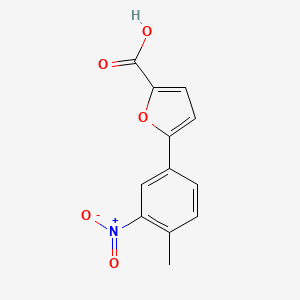
3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a lenalidomide analog that can be useful in PROTAC research . It has a molecular formula of C13H11BrN2O3 and a molecular weight of 323.14 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine-2,6-dione ring attached to an isoindoline ring via a nitrogen atom. The isoindoline ring carries a bromine atom at the 6-position .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 575.3±50.0 °C, and its density is predicted to be 1.688±0.06 g/cm3 .科学的研究の応用
Enantiomeric Resolution and Simulation Studies
- A study by Ali et al. (2016) in "RSC Advances" explored the enantiomeric resolution of similar compounds to 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione. The research demonstrated the chiral recognition mechanism and elution order of the stereomers through simulation studies, highlighting the importance of hydrogen bonding and π–π interactions in chiral resolution Ali et al., 2016.
Antineoplastic Drug Research
- Ravikumar & Sridhar (2009) investigated lenalidomide, a molecule structurally similar to this compound. This research, published in "Acta Crystallographica Section C", focused on the crystal structures of lenalidomide and its hemihydrate, contributing to understanding the interactions in these structures and their potential antineoplastic properties Ravikumar & Sridhar, 2009.
Synthesis and Asymmetric Hydrogenation
- Bisset et al. (2012) in "Chemical Communications" discussed the synthesis of a similar compound, highlighting the process of asymmetric hydrogenation. This research aids in understanding the chemical synthesis pathways and properties of compounds like this compound Bisset et al., 2012.
Aromatase Inhibition Studies
- Leung et al. (1987) in "Journal of Medicinal Chemistry" researched analogues of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, a compound with structural similarities, focusing on its inhibitory activity towards aromatase. This study contributes to the understanding of the potential therapeutic applications of compounds like this compound in treating estrogen-dependent diseases Leung et al., 1987.
Novel Polymer Semiconductors
- Yan, Sun, & Li (2013) in "Chemical Communications" used a similar compound as an electron-acceptor building block for polymer semiconductors. This study's findings on stable electron transport performance in thin-film transistors have implications for the potential use of this compound in electronics Yan, Sun, & Li, 2013.
Synthesis and Anticancer Activity
- Kumar & Sharma (2022) in "Indian Drugs" conducted a study on the synthesis and anticancer activity of N-substituted indole derivatives, which are structurally related to this compound. This research provides insight into the potential anticancer properties of similar compounds Kumar & Sharma, 2022.
Safety and Hazards
The compound is classified under the GHS07 hazard class. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
3-(5-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3/c14-8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMZEIZGNKTOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Aminomethyl)phenyl]thiomorpholine-1,1-dione dihydrochloride](/img/structure/B2738023.png)
![(Z)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2738024.png)
![5-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2738025.png)
![Tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2738027.png)


![N-isobutyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2738034.png)
![4-(6-ethoxybenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2738037.png)

![2-Chloro-N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-yl]propanamide](/img/structure/B2738041.png)


![N-cyclopentyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2738044.png)
